

(1-Isocyanoethyl)benzene CAS number and properties

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Compound of Interest

Compound Name: (1-Isocyanoethyl)benzene

Cat. No.: B096295

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Technical Guide: (1-Isocyanoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of **(1-Isocyanoethyl)benzene**. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Properties

(1-Isocyanoethyl)benzene, also known as α -methylbenzyl isocyanide, is an organic compound with the chemical formula C_9H_9N .^[1] It belongs to the isocyanide class of compounds, which are characterized by a functional group with the connectivity $R-N\equiv C$.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	17329-20-3 [1]
Molecular Formula	C ₉ H ₉ N [1]
IUPAC Name	(1-isocyanoethyl)benzene [1]
Synonyms	α-Methylbenzyl isocyanide, 1-Phenylethyl isocyanide [1]

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	131.17 g/mol [2]
Appearance	Pale-yellow liquid [3]
Boiling Point	Not experimentally determined.
Melting Point	Not experimentally determined.
Density	Not experimentally determined.
Solubility	Not experimentally determined. Expected to be soluble in organic solvents.
XLogP3-AA (Computed)	2.1 [2]
Topological Polar Surface Area (Computed)	23.8 Å ² [2]

Synthesis

A common and effective method for the synthesis of **(1-Isocyanoethyl)benzene** is the dehydration of the corresponding formamide, N-(1-phenylethyl)formamide. This two-step process involves the initial formation of the formamide from 1-phenylethanamine, followed by dehydration to yield the isocyanide.

Experimental Protocol: Synthesis of (1-Isocyanoethyl)benzene

Step 1: Synthesis of N-(1-phenylethyl)formamide

This procedure is adapted from the N-formylation of primary amines.

- Materials:

- 1-Phenylethanamine
- Ethyl formate

- Procedure:

- In a round-bottom flask, combine 1-phenylethanamine and an excess of ethyl formate.
- Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the excess ethyl formate under reduced pressure to yield N-(1-phenylethyl)formamide. The product can be used in the next step without further purification if of sufficient purity.

Step 2: Dehydration of N-(1-phenylethyl)formamide to (1-Isocyanoethyl)benzene

This procedure is a general method for the dehydration of formamides to isocyanides.

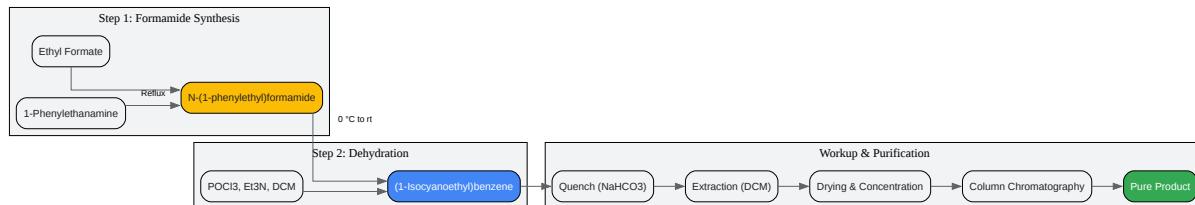
- Materials:

- N-(1-phenylethyl)formamide
- Phosphorus oxychloride (POCl_3) or a similar dehydrating agent (e.g., triphosgene)
- Triethylamine (Et_3N) or another suitable base (e.g., pyridine)
- Anhydrous dichloromethane (DCM)

- Procedure:

- Dissolve N-(1-phenylethyl)formamide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add triethylamine to the stirred solution.
- Add phosphorus oxychloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, quench the reaction by carefully adding it to a cold saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford pure **(1-Isocyanoethyl)benzene**.

Logical Workflow for Synthesis



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Caption: Synthetic workflow for **(1-Isocyanoethyl)benzene**.

Spectroscopic Data

The structural confirmation of **(1-Isocyanoethyl)benzene** is typically achieved through a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for **(1-Isocyanoethyl)benzene**

Spectrum	Data
¹ H NMR (CDCl ₃)	δ (ppm): 7.48–7.33 (m, 5H, Ar-H), 4.85 (q, J = 6.9 Hz, 1H, CH), 1.71 (d, J = 6.9 Hz, 3H, CH ₃) [4] [5]
¹³ C NMR (CDCl ₃)	δ (ppm): 156.4 (t, J = 5.7 Hz, N≡C), 139.3, 129.1, 128.6, 126.3, 57.1, 25.9 [5]
IR (neat)	ν (cm ⁻¹): 2140 (N≡C stretch) [3]

Safety Information

(1-Isocyanoethyl)benzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: GHS Hazard Statements

Hazard Code	Description
H301	Toxic if swallowed[2]
H311	Toxic in contact with skin[2]
H315	Causes skin irritation[2]
H319	Causes serious eye irritation[2]
H331	Toxic if inhaled[2]

Applications in Research and Development

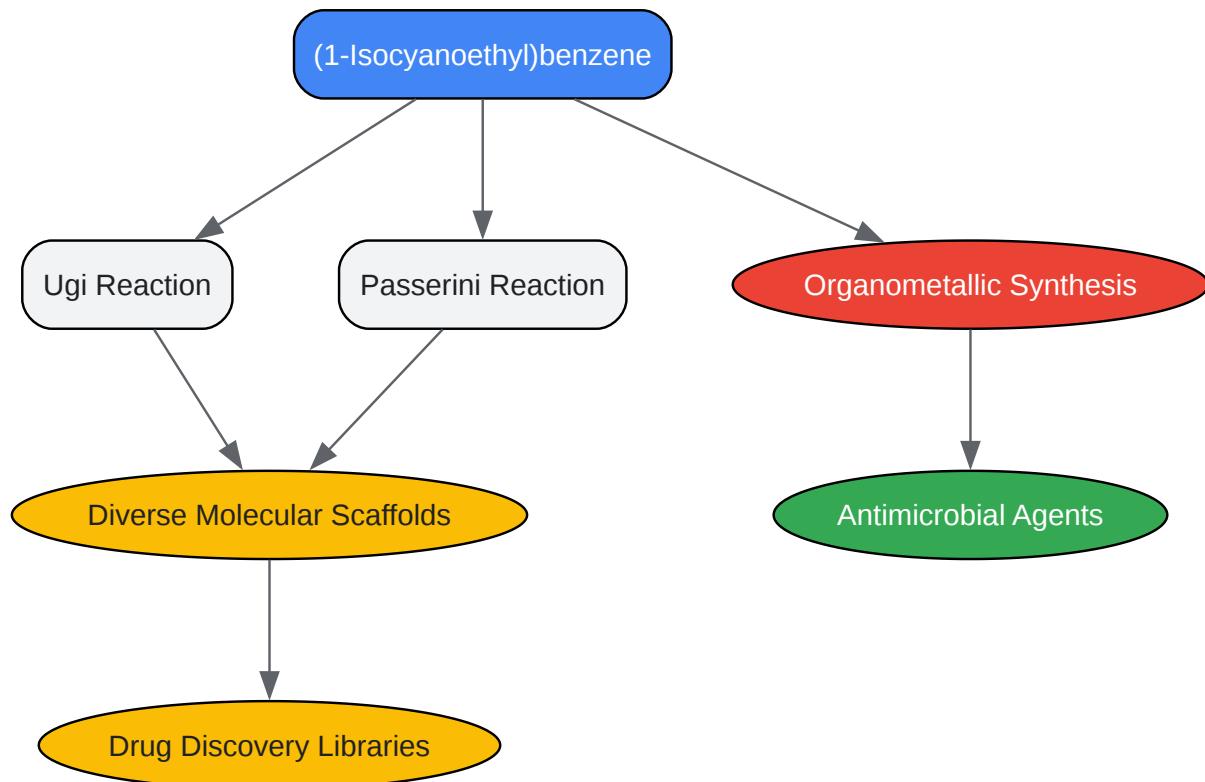
Isocyanides are versatile building blocks in organic synthesis, particularly in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions. These reactions are powerful tools in drug discovery for the rapid generation of diverse libraries of complex molecules from simple starting materials.

While specific applications of **(1-Isocyanoethyl)benzene** in drug development are not extensively documented, its structural motif suggests potential for use as a synthon in the preparation of novel therapeutic agents.

A study has reported that a manganese(I) tricarbonyl complex bearing **(1-isocyanoethyl)benzene** as a ligand exhibited antimicrobial activity against *E. coli* with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL.[2][6] This finding suggests that **(1-Isocyanoethyl)benzene** can be utilized in the synthesis of organometallic compounds with potential biological applications.

Potential Signaling Pathway Involvement

Given the limited specific biological data for **(1-Isocyanoethyl)benzene**, a definitive signaling pathway cannot be described. However, compounds synthesized using isocyanides often target a wide range of biological pathways due to the diverse and complex scaffolds that can be generated. The antimicrobial activity of its manganese complex suggests a potential mechanism involving disruption of bacterial cellular processes.



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